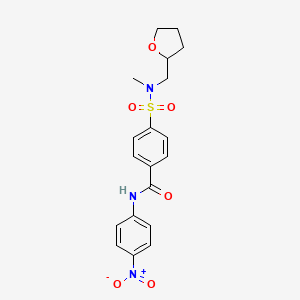

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-21(13-17-3-2-12-28-17)29(26,27)18-10-4-14(5-11-18)19(23)20-15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWZSBYKEBKQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide is a complex organic molecule that integrates several functional groups, including a sulfamoyl moiety and a nitrophenyl group, which are known to influence its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 458.6 g/mol. The structural components include:

- Sulfamoyl group : Known for its antimicrobial properties.

- Tetrahydrofuran moiety : Often associated with enhanced solubility and bioavailability.

- Nitrophenyl group : May contribute to anticancer activity through various pathways.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study on related sulfamoyl derivatives shows that they can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation.

| Compound | Activity | Mechanism |

|---|---|---|

| Sulfamethoxazole | Antibacterial | Inhibition of dihydropteroate synthase |

| This compound | Antimicrobial potential (under investigation) | Similar mechanism anticipated |

Anticancer Activity

The nitrophenyl component is hypothesized to play a role in anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study : A recent study investigated the effects of related benzamide derivatives on various cancer cell lines, demonstrating that modifications to the nitrophenyl group significantly enhanced cytotoxicity against breast cancer cells.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | 4-Nitrophenyl derivative |

| HeLa (cervical cancer) | 15.3 | Benzamide derivative |

The proposed mechanism of action for This compound involves:

- Enzyme Inhibition : The sulfamoyl group mimics natural substrates, inhibiting key enzymes in metabolic pathways.

- Signal Transduction Modulation : Interaction with specific receptors may alter signaling pathways involved in cell survival and proliferation.

- Apoptosis Induction : The nitrophenyl group may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of such compounds. Variations in substituents at specific positions can drastically alter their pharmacological profiles.

Table: Structure-Activity Relationships

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzamide A | Sulfamoyl + Nitrophenyl | Moderate anticancer |

| Benzamide B | Sulfamoyl + Tetrahydrofuran | Enhanced antimicrobial |

| Target Compound | Sulfamoyl + Tetrahydrofuran + Nitrophenyl | Potential dual action |

Q & A

Q. What are the key synthetic routes for preparing 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Amide coupling : Reacting 4-nitrophenylamine with a benzoyl chloride derivative under Schotten-Baumann conditions .

- Sulfamoylation : Introducing the sulfamoyl group via reaction with chlorosulfonic acid, followed by substitution with methylamine and tetrahydrofuran-2-ylmethylamine .

- Functional group protection : Temporary protection of the nitro group during sulfamoylation to prevent undesired side reactions .

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Amide coupling | Benzoyl chloride, NaOH, THF, 0–5°C | Use excess benzoyl chloride (1.5 eq.) and slow addition to minimize hydrolysis |

| Sulfamoylation | ClSO₃H, DMF, 50°C, then methylamine and tetrahydrofuran-2-ylmethylamine | Maintain anhydrous conditions to avoid side-product formation |

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : Confirm regiochemistry of the sulfamoyl group (¹H and ¹³C NMR) and verify absence of rotamers (NOESY) .

- IR : Identify sulfonamide (1320–1360 cm⁻¹) and benzamide (1650–1680 cm⁻¹) stretches .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns of chlorine/nitrogen .

Q. How do the sulfamoyl and tetrahydrofuran groups influence solubility and stability?

- The sulfamoyl group enhances water solubility via hydrogen bonding, while the tetrahydrofuran moiety increases lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability tests (TGA/DSC) under varying pH (4–9) and temperature (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoylation step?

- Solvent choice : Use DMF over DCM to improve sulfamoyl chloride intermediate stability .

- Temperature control : Gradual heating (40–50°C) prevents exothermic decomposition .

- Catalysis : Add catalytic pyridine to neutralize HCl byproducts and accelerate substitution .

Q. What challenges arise in crystallographic analysis of this compound?

- Twisted nitro group : The nitro substituent may deviate from the benzamide plane, complicating refinement (SHELXL recommended for handling disorder) .

- Hydrogen bonding : Intermolecular H-bonds between sulfamoyl oxygen and amide protons require high-resolution data (d ≤ 0.8 Å) for accurate modeling .

Q. How can conflicting biological activity data across studies be resolved?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. What computational methods predict target interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

- Re-evaluate MIC values : Compare results using CLSI/EUCAST guidelines and account for solvent effects (DMSO vs. saline) .

- Check stereochemical purity : Chiral HPLC to rule out enantiomeric impurities affecting bioactivity .

Methodological Guidelines

Q. What strategies mitigate side reactions during nitro group reduction?

- Catalytic transfer hydrogenation : Use ammonium formate/Pd-C in ethanol to avoid over-reduction to amine .

- In situ monitoring : ReactIR to track nitro → amine conversion and halt reaction at 95% completion .

Q. How to validate sulfamoyl group reactivity in nucleophilic substitutions?

- Competitive kinetics : Compare reaction rates with primary vs. secondary amines (e.g., methylamine vs. THF-methylamine) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.